molecular formula C19H22N2O3S B7039099 N-[4-(3-ethyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methanesulfonamide

N-[4-(3-ethyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methanesulfonamide

Cat. No.: B7039099
M. Wt: 358.5 g/mol
InChI Key: OPSGRISZEHEGDS-UHFFFAOYSA-N
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Description

N-[4-(3-ethyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methanesulfonamide is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound features a unique structure that includes an isoquinoline moiety, a phenyl group, and a methanesulfonamide group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-[4-(3-ethyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-3-18-12-15-6-4-5-7-16(15)13-21(18)19(22)14-8-10-17(11-9-14)20-25(2,23)24/h4-11,18,20H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSGRISZEHEGDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC2=CC=CC=C2CN1C(=O)C3=CC=C(C=C3)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-ethyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methanesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Moiety: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with aminoacetaldehyde diethyl acetal, followed by cyclization.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a strong base.

    Attachment of the Phenyl Group: The phenyl group is often introduced through a Friedel-Crafts acylation reaction.

    Formation of the Methanesulfonamide Group: The final step involves the sulfonation of the phenyl group using methanesulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-ethyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of sulfonamide derivatives.

Scientific Research Applications

N-[4-(3-ethyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(3-ethyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(3-ethyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methanesulfonamide: shares similarities with other isoquinoline derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group and the methanesulfonamide moiety can impart distinct properties compared to other similar compounds.

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